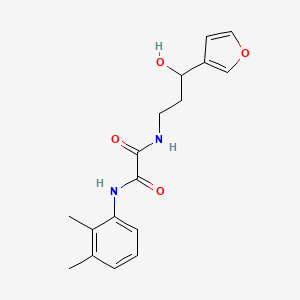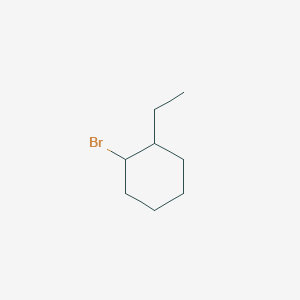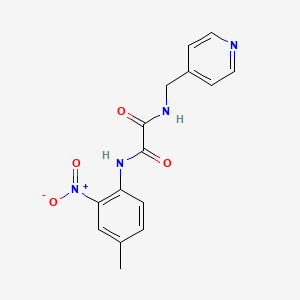
N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H14ClFN4O4 and its molecular weight is 416.79. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activities
Compounds with complex structures, including tetrahydropyrimidine derivatives, have been synthesized and investigated for their biological activities. For example, the synthesis and antimicrobial evaluation of novel derivatives featuring pyrazolo[1,5-a]pyrimidines and related Schiff bases reveal the potential for designing compounds with specific biological activities (Hassan, Hafez, Osman, & Ali, 2015). These studies underscore the versatility of pyrimidine derivatives in drug discovery and their potential applications in developing new therapeutic agents.
Antimicrobial and Antiproliferative Properties
Research has also focused on creating compounds with antimicrobial and antiproliferative properties. For instance, the design and synthesis of new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety have been explored for their antimicrobial activities, indicating the broad spectrum of bioactivity achievable with such structures (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). This area of research highlights the potential of pyrimidine and its derivatives in addressing resistant microbial strains and cancer cells.
Anti-Inflammatory and Analgesic Agents
The development of novel compounds as anti-inflammatory and analgesic agents has been a significant area of research. The synthesis of complex molecules derived from natural products, such as visnagenone and khellinone, has led to the discovery of compounds with promising COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings contribute to the ongoing search for safer and more effective anti-inflammatory medications.
Anticancer Research
In anticancer research, the synthesis of acyclonucleoside hydroxamic acids as inhibitors of ribonucleotide reductase illustrates the potential of pyrimidine derivatives in targeting key enzymes involved in DNA synthesis, offering a pathway for developing novel anticancer therapies (Farr, Bey, Sunkara, & Lippert, 1989). This approach highlights the significance of chemical synthesis in generating new molecules with specific targets in cancer treatment.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the condensation of 4-acetamidobenzaldehyde with ethyl acetoacetate to form ethyl 2-(4-acetamidophenyl)-3-oxobutanoate. This intermediate is then reacted with 3-chloro-4-fluoroaniline to form N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2-oxobutanamide. The final step involves the cyclization of this intermediate with urea to form the target compound.", "Starting Materials": [ "4-acetamidobenzaldehyde", "ethyl acetoacetate", "3-chloro-4-fluoroaniline", "urea" ], "Reaction": [ "Step 1: Condensation of 4-acetamidobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(4-acetamidophenyl)-3-oxobutanoate.", "Step 2: Reaction of ethyl 2-(4-acetamidophenyl)-3-oxobutanoate with 3-chloro-4-fluoroaniline in the presence of a base such as potassium carbonate to form N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2-oxobutanamide.", "Step 3: Cyclization of N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2-oxobutanamide with urea in the presence of a base such as sodium methoxide to form N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide." ] } | |
CAS番号 |
887217-30-3 |
製品名 |
N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
分子式 |
C19H14ClFN4O4 |
分子量 |
416.79 |
IUPAC名 |
N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H14ClFN4O4/c1-10(26)23-11-2-4-12(5-3-11)24-17(27)14-9-22-19(29)25(18(14)28)13-6-7-16(21)15(20)8-13/h2-9H,1H3,(H,22,29)(H,23,26)(H,24,27) |
InChIキー |
DNNGEFWVGCDEFF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(4-fluorophenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2762520.png)
![4-[(2-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2762524.png)

![N-(Cyclopropylmethyl)-2-(4-methyl-6-oxo-2-pyridin-3-yl-1H-pyrimidin-5-yl)-N-[(6-methylpyridin-3-yl)methyl]acetamide](/img/structure/B2762529.png)
![1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2762531.png)
![Tert-butyl 3-(aminomethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2762532.png)
![Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate](/img/structure/B2762533.png)
![2-[[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]oxy]acetic acid](/img/structure/B2762534.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide](/img/structure/B2762535.png)
methylamine](/img/structure/B2762536.png)

![1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2762539.png)
